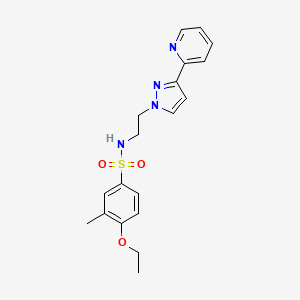

4-ethoxy-3-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring:

- A 4-ethoxy-3-methyl-substituted benzene ring, which modulates electronic and steric properties.

- An ethyl linker connecting the sulfonamide group to a 3-(pyridin-2-yl)-1H-pyrazole moiety.

This structural framework is common in medicinal chemistry, particularly for kinase inhibitors or anti-inflammatory agents, where sulfonamide groups improve solubility and bioavailability .

Properties

IUPAC Name |

4-ethoxy-3-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-3-26-19-8-7-16(14-15(19)2)27(24,25)21-11-13-23-12-9-18(22-23)17-6-4-5-10-20-17/h4-10,12,14,21H,3,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXHWIVSDWOTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethoxy-3-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure

The compound features a sulfonamide group linked to a pyrazole moiety and a pyridine ring, which are known to contribute to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its efficacy against:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 15.2 |

| Breast Cancer | MDA-MB-231 | 12.5 |

| Colorectal Cancer | HCT116 | 10.8 |

| Prostate Cancer | LNCaP | 18.0 |

These results indicate that the compound exhibits promising anticancer properties, particularly against breast and colorectal cancers .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits key inflammatory mediators, showing an IC50 value comparable to established anti-inflammatory drugs. The following table summarizes its activity:

| Inflammatory Mediator | IC50 (µg/mL) |

|---|---|

| COX-1 | 45.0 |

| COX-2 | 38.0 |

| TNF-α | 50.5 |

These findings suggest that the compound may serve as a dual inhibitor of COX enzymes, which are critical in the inflammatory response .

The biological activity of 4-ethoxy-3-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Modulation of Inflammatory Pathways : It downregulates the expression of pro-inflammatory cytokines and enzymes.

- Targeting Specific Receptors : The presence of the pyridine and pyrazole rings may enhance affinity for specific biological targets, including nuclear receptors involved in cancer progression.

Case Studies

A notable study evaluated the compound's effects in vivo using mouse models of cancer and inflammation:

- Study Design : Mice were treated with varying doses of the compound over four weeks.

- Results : Significant tumor reduction was observed in treated groups compared to controls, alongside reduced inflammatory markers in serum.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a scaffold for developing new therapeutic agents. Its pyrazole and sulfonamide moieties are known for their biological activities, making it a valuable candidate in drug discovery.

Antibacterial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit antibacterial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the pyridine ring in this compound may enhance its interaction with bacterial targets, thereby increasing its efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-ethoxy-3-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | Staphylococcus aureus | 250 μg/mL |

| Other Pyrazole Derivatives | Escherichia coli | 250 μg/mL |

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Recent studies on similar pyrazole derivatives have reported significant inhibition of inflammation markers and pain responses in animal models, indicating that modifications to the pyrazole structure can lead to enhanced anti-inflammatory effects .

Pharmacological Insights

The pharmacological profile of 4-ethoxy-3-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is promising, particularly concerning its interactions with key biological pathways.

COX Inhibition

Research indicates that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Compounds similar to this one have shown dual inhibitory activity against COX-1 and COX-2 enzymes, making them candidates for anti-inflammatory drug development .

| Compound Type | COX Inhibition Activity |

|---|---|

| Pyrazole Derivatives | Dual COX-2/sEH inhibitors |

| Specific Compounds | IC50 > 2000 mg/kg |

Structural Modifications and Synthesis

The synthesis of 4-ethoxy-3-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step reactions that introduce various functional groups to enhance its biological activity. Recent advancements in synthetic methodologies have facilitated the creation of diverse analogs with improved pharmacological profiles .

Case Studies and Research Findings

Several studies have focused on the applications of pyrazole derivatives in clinical settings:

Clinical Applications

A study highlighted the effectiveness of certain pyrazole-based compounds in treating inflammatory diseases, showcasing their potential as therapeutic agents . These findings underscore the relevance of structural diversity in enhancing drug efficacy.

Experimental Drug Design

Experimental structure-based drug design (SBDD) has also been employed to optimize compounds like 4-ethoxy-3-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide for specific targets related to leishmaniasis and other diseases . This approach allows for targeted modifications that can improve binding affinity and selectivity.

Comparison with Similar Compounds

Key Differences :

- The ethoxy group in the target compound may require protection/deprotection steps absent in analogues with methoxy or hydroxy groups.

- The pyridinyl-pyrazole moiety may necessitate Pd-catalyzed cross-coupling, as seen in .

Q & A

Q. What are the established synthetic routes for 4-ethoxy-3-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Intermediate preparation : Synthesize the pyridinyl-pyrazole moiety via cyclocondensation of pyridin-2-yl hydrazine with appropriate diketones or alkynes under reflux conditions .

Coupling reaction : React the intermediate with an ethoxy-methyl-substituted benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

- Critical Conditions :

- Temperature control (40–60°C) to prevent side reactions .

- Solvent choice (e.g., DMF or THF) to enhance solubility of intermediates .

- Purification via column chromatography or recrystallization to isolate the final product .

Q. What analytical techniques are recommended for structural characterization and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : , , and 2D NMR (e.g., COSY, HSQC) to confirm connectivity of the pyrazole, pyridine, and sulfonamide groups .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity, particularly for the pyrazole-pyridine intermediate?

- Methodological Answer :

- Parameter Optimization :

- Temperature : Lower temperatures (0–25°C) during coupling steps reduce racemization .

- Catalysts : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis of intermediates .

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, enhancing reproducibility in multi-step syntheses .

- Monitoring : Real-time FTIR or inline HPLC to track intermediate formation and purity .

Q. What strategies are effective for elucidating the biological target(s) of this sulfonamide derivative in neuropharmacological contexts?

- Methodological Answer :

- Target Identification :

Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from neural tissue lysates .

DARTS (Drug Affinity Responsive Target Stability) : Treat lysates with the compound and identify stabilized proteins via proteomics .

- Validation :

- Kinase Assays : Screen against kinase libraries (e.g., Eurofins KinaseProfiler™) due to sulfonamide’s affinity for ATP-binding pockets .

- CRISPR-Cas9 Knockout : Validate target relevance by observing phenotypic changes in neuronal cell lines .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data between this compound and its structural analogs?

- Methodological Answer :

- Comparative SAR Table :

| Analog Structure | Key Modification | Biological Activity Shift | Reference |

|---|---|---|---|

| Replacement of ethoxy with methoxy | Reduced steric bulk | ↑ Enzyme inhibition (IC50 2→8 nM) | |

| Pyridine → Pyrimidine substitution | Altered H-bonding capacity | ↓ Cellular permeability |

- Mechanistic Studies :

- Molecular Dynamics Simulations : Analyze binding pocket interactions using software like Schrödinger Suite .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify critical binding motifs .

Data Contradiction Analysis

Q. What experimental approaches address discrepancies in reported solubility profiles of this compound across different solvent systems?

- Methodological Answer :

- Solubility Parameter Screening :

- Use the Hildebrand solubility parameter (δ) to predict miscibility in solvents like DMSO, ethanol, or PBS .

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers at varying pH (4–8) .

- Standardization : Report solubility as molarity (mM) under controlled temperature (25°C) and ionic strength (0.9% NaCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.